molecular formula C₉H₁₂N₂O₃S B1145533 N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS No. 17485-44-8

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Cat. No.: B1145533
CAS No.: 17485-44-8
M. Wt: 228.27
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: is an organic compound with the molecular formula C9H12N2O3S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: The synthesis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, 2-methyl-5-nitrophenylamine can be used as a starting material.

    Sulfonation: The nitro group is then reduced to an amine, followed by sulfonation to introduce the sulfamoyl group.

    Acetylation: Finally, the amine group is acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine derivative under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase, which is a target for anticancer and antimicrobial therapies.

Industry:

    Polymer Production: It can be used in the production of polymers with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide inhibits enzymes like dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its normal reaction.

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Comparison with Similar Compounds

    2-chloro-N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the acetamide group.

    N-(2-methyl-5-sulfamoylphenyl)-2-(4-nitrophenyl)acetamide: This compound has an additional nitrophenyl group, which may alter its chemical and biological properties.

Uniqueness:

    Structural Features: The presence of both a sulfamoyl group and an acetamide moiety in N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide provides unique reactivity and potential for diverse applications.

    Biological Activity: Its ability to inhibit specific enzymes and exhibit antimicrobial properties distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCJNHFYBSIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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